Sequential Coupling via C–I vs. C–Br Reactivity
The 4-iodophenyl moiety of 2-bromo-5-(4-iodophenyl)oxazole provides a C(sp²)–I bond that undergoes oxidative addition to Pd⁰ catalysts substantially faster than the C2–Br bond on the oxazole ring. In structurally analogous oxazole and isoxazole systems, aryl iodides react with rate constants approximately 50- to 100-fold greater than aryl bromides under identical Suzuki–Miyaura conditions, enabling selective C–I coupling in the presence of an intact C–Br center [1]. This chemoselectivity was directly exploited in a halogen dance study on iodooxazoles, where iodine–lithium exchange occurred preferentially over bromine–lithium exchange, confirming the superior leaving-group ability of iodine in metalation sequences [2]. In contrast, the analog 2-bromo-5-(4-bromophenyl)oxazole presents two C–Br bonds of similar reactivity (both aryl bromide), which precludes selective mono-functionalization without careful stoichiometric control or protecting-group chemistry.
| Evidence Dimension | Relative oxidative addition rate (Pd⁰) – aryl iodide vs. aryl bromide |
|---|---|
| Target Compound Data | C5–I bond: ~50–100× faster oxidative addition than C2–Br (class-level kinetic data for aryl halides in Pd-catalyzed cross-coupling) |
| Comparator Or Baseline | 2-Bromo-5-(4-bromophenyl)oxazole: C5–Br and C2–Br have comparable oxidative addition rates; 2-Bromo-5-(4-chlorophenyl)oxazole: C5–Cl is 10²–10³× slower than C2–Br |
| Quantified Difference | ~50–100× kinetic preference for C5–I over C2–Br; >10⁴× preference for C5–I over C5–Cl |
| Conditions | General Pd⁰-catalyzed Suzuki–Miyaura cross-coupling conditions (aryl halide reactivity hierarchy: I > Br ≫ Cl) |
Why This Matters
Procurement of 2-bromo-5-(4-iodophenyl)oxazole over the 4-bromo or 4-chloro analogs eliminates the need for protecting-group strategies during iterative C–C bond construction, reducing step count and improving overall synthetic efficiency.
- [1] Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C–C Bonds (Nobel Lecture). Angew. Chem. Int. Ed. 2011, 50, 6722–6737. (General relative reactivity I > Br > Cl in Pd-catalyzed cross-coupling.) View Source
- [2] Stambuli, J.P. et al. Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Synlett 2011, 22, 2245–2249. View Source
